molecular formula C9H15NO B1429971 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine CAS No. 1424386-32-2

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine

Cat. No. B1429971
M. Wt: 153.22 g/mol
InChI Key: XTRAFRAABTWAQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

OBTA can be synthesized through several methods, including the reaction of cyclohexanone with nitromethane, followed by reduction with sodium borohydride and cyclization. OBTA can also be synthesized through a one-pot reaction, involving the condensation of a cyclohexanone derivative with an amine and a dienophile, followed by cyclization. The reaction can be catalyzed by Lewis acids or Brønsted acids.


Molecular Structure Analysis

The molecular formula of OBTA is C9H15NO . The InChI code is 1S/C9H15NO/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6-8H,1-5,10H2 . The molecular weight is 153.22 g/mol .


Physical And Chemical Properties Analysis

OBTA is a white crystalline solid that is insoluble in water but soluble in organic solvents. It has a melting point of 120-121°C and a boiling point of 248°C at atmospheric pressure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fused and Spirocyclic Oxygen-Containing Cyclobutanone Derivatives: An approach involving ketene [2+2] cycloaddition with vinyl ethers, using alicyclic chloroanhydrides as ketene sources and cyclic vinyl ethers in the reaction, has led to the formation of 2-oxaspiro(bicyclo[3.2.0]heptane-7,1′-cycloalkane)-6-ones, demonstrating the compound's role in creating conformationally restricted building blocks useful in medicinal chemistry and organic synthesis (Ryabukhin et al., 2014).

Medicinal Chemistry Applications

  • Cyclobutane-Derived Diamines for Drug Discovery

    Cyclobutane diamines, such as 6-amino-3-azaspiro[3.3]heptane, are identified as promising sterically constrained diamine building blocks in drug discovery. Methods for synthesizing Boc-monoprotected derivatives of these compounds have been developed, highlighting their potential as constituents of commercially available drugs (Radchenko et al., 2010).

  • Polysubstituted 2-Oxaspiro[3.3]heptanes in Medicinal Chemistry

    Research on intermolecular crossed [2 + 2] cycloaddition promoted by visible-light triplet photosensitization has enabled access to polysubstituted 2-oxaspiro[3.3]heptanes. These compounds are of interest in medicinal chemistry as gem-dimethyl and carbonyl bioisosteres, demonstrating the utility of 4-oxaspiro compounds in developing bioactive molecules (Murray et al., 2021).

  • Antibacterial Activity of Azaspiro[2.4]heptan-5-yl-8-methoxyquinolines

    A study on novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines has shown potent antibacterial activity against respiratory pathogens, suggesting the potential of 4-oxaspiro derivatives in antibacterial drug development (Odagiri et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for OBTA indicates that it is classified under GHS05 and GHS07, which refer to substances that are corrosive to eyes and harmful if swallowed, respectively . The signal word is "Danger" .

properties

IUPAC Name

spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-7-6-2-5-11-8(6)9(7)3-1-4-9/h6-8H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAFRAABTWAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C3C2OCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine

CAS RN

1424386-32-2
Record name 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine
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Citations

For This Compound
1
Citations
AV Bogolubsky, YS Moroz, SE Pipko, DM Panov… - …, 2014 - thieme-connect.com
A combination of a condensation mixture [a Lewis acid, Ti(Oi-Pr) 4 , and a water scavenger, 1-(trimethylsilyl)-2-pyrrolidinone] and a simple reductant (NaBH 4 ) provides an efficient one-…
Number of citations: 7 www.thieme-connect.com

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